Fluorobenzotepa

Description

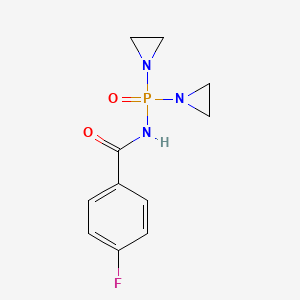

Fluorobenzotepa (CAS: 726-92-1) is a nitrogen mustard alkylating agent and a fluorinated derivative of benzotepa. Its chemical name is N-[bis(1-aziridinyl)phosphinyl]-4-fluoro-benzamide, with the molecular formula C₁₁H₁₃FN₃O₂P. Structurally, it features a benzamide backbone substituted with a fluorine atom at the para position and a bis-aziridinyl phosphinyl group, which confers alkylating activity. This compound has been explored for its antitumor properties, particularly in targeting DNA cross-linking to inhibit cancer cell proliferation .

Properties

CAS No. |

726-92-1 |

|---|---|

Molecular Formula |

C11H13FN3O2P |

Molecular Weight |

269.21 g/mol |

IUPAC Name |

N-[bis(aziridin-1-yl)phosphoryl]-4-fluorobenzamide |

InChI |

InChI=1S/C11H13FN3O2P/c12-10-3-1-9(2-4-10)11(16)13-18(17,14-5-6-14)15-7-8-15/h1-4H,5-8H2,(H,13,16,17) |

InChI Key |

GDNAXBLBWKDNIR-UHFFFAOYSA-N |

SMILES |

C1CN1P(=O)(NC(=O)C2=CC=C(C=C2)F)N3CC3 |

Canonical SMILES |

C1CN1P(=O)(NC(=O)C2=CC=C(C=C2)F)N3CC3 |

Synonyms |

fluorobenzotepa ftorbenzotef |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Substituted Benzamides

Fluorobenzotepa belongs to the benzamide-derived alkylating agents. Key structural analogues include:

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Key Findings:

- Aziridinyl Groups : Both this compound and benzotepa utilize bis-aziridinyl phosphinyl moieties for DNA alkylation. However, this compound’s fluorinated structure may improve tumor selectivity due to altered lipophilicity .

- 2-Aminobenzamides: While structurally distinct (amino substitution at ortho position), 2-aminobenzamides are studied for glycosylation engineering, highlighting the versatility of benzamide scaffolds in diverse applications .

Functional Analogues: Alkylating Agents with Aziridine Moieties

This compound shares functional similarities with other aziridine-containing alkylators, such as Thiotepa and Triethylenemelamine (TEM) .

Table 2: Functional Comparison with Aziridine-Based Alkylators

| Compound Name | CAS Number | Molecular Formula | Mechanism of Action | Clinical Use |

|---|---|---|---|---|

| This compound | 726-92-1 | C₁₁H₁₃FN₃O₂P | DNA cross-linking via aziridine rings | Experimental oncology |

| Thiotepa | 52-24-4 | C₆H₁₂N₃PS | Alkylation of DNA/RNA nucleophiles | Breast cancer, conditioning |

| TEM | 51-18-3 | C₆H₁₂N₆ | Cross-links DNA strands | Obsolete (high toxicity) |

Key Findings:

- Potency : Thiotepa and TEM exhibit broader reactivity due to unmodified aziridine groups, leading to higher systemic toxicity. This compound’s phosphinyl group may modulate reactivity, improving therapeutic index .

- Metabolic Stability : this compound’s fluorine atom likely slows oxidative metabolism compared to TEM, extending half-life in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.